n-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide
Description
Properties
CAS No. |
848070-27-9 |
|---|---|
Molecular Formula |
C16H15FN2O2 |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H15FN2O2/c17-14-9-5-4-8-13(14)16(21)19-11-15(20)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
InChI Key |
IYDNUMILTYPVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s efficacy and physicochemical properties are contextualized below against structurally and functionally related analogs.
Table 1: Comparative Analysis of Key Analogs
Key Structural and Functional Insights
Substituent Position Sensitivity :
- The 4-CF3 group (e.g., 5g) outperforms 3-CF3 (5h), emphasizing the importance of electron-withdrawing groups at specific positions .
- Meta-hydroxy (3-OH) at R1 (5m) significantly enhances activity, likely due to hydrogen bonding with ER stress targets .
Impact of Solubility :
- The target compound and 5m exhibit improved solubility over triazole derivatives (e.g., compound 1), enabling broader therapeutic application .
- Bulky R2 substituents (e.g., tyrosine in 5q) reduce solubility and activity, underscoring the need for compact side chains .
Mechanistic Specificity: The target compound and 5m inhibit caspase-3/PARP cleavage, directly linking their activity to apoptosis suppression under ER stress . In contrast, 2-azetidinone derivatives (e.g., antimicrobial analogs in ) lack β-cell protective effects, highlighting scaffold-specific bioactivity .
Contradictions and Limitations
Q & A
Q. What are the recommended synthetic routes for N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide analogs?
The synthesis typically involves coupling substituted benzoic acids with substituted glycinamide derivatives. Key steps include:
- Step 1 : Activation of the benzoic acid using EDC/HOBt or HATU in DMF or DCM at 0–5°C .
- Step 2 : Reaction with glycinamide derivatives in the presence of DIPEA (3 eq.) to form the amide bond. For example, 5a was synthesized by reacting 3-chloro-2-methylbenzoic acid with 2,5-dimethylphenylamine-derived glycinamide .
- Purification : Crude products are purified via flash chromatography, yielding compounds with >95% HPLC purity .
Q. How are these compounds characterized for structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm molecular structure. For example, 5g (3-Cl, 2-Me substitution) shows δ 7.45–7.10 ppm for aromatic protons and δ 170.2 ppm for carbonyl carbons .
- High-Performance Liquid Chromatography (HPLC) : Purity is validated using reverse-phase C18 columns with UV detection at 254 nm. Compounds like WO5m achieve >99% purity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., [M+H]⁺ for 5a: m/z 402.12) .
Q. What in vitro models are used to evaluate β-cell protective activity against ER stress?
- Cell Line : Rat INS-1 β-cells are treated with ER stress inducers (e.g., tunicamycin (Tm), thapsigargin (TG), or brefeldin A (BFA)) .
- Viability Assay : CellTiter-Glo measures ATP levels post-treatment. For example, WO5m restores INS-1 viability to 100% at 0.1 µM EC50 under Tm-induced stress .
- Western Blotting : Cleaved caspase-3 and PARP levels are quantified to confirm apoptosis inhibition .
Q. How is solubility assessed and optimized for these analogs?
- Turbidimetric Assay : Compounds are diluted in DMSO and added to water. Turbidity at 620 nm determines equilibrium solubility. For instance, WO5m achieves full solubility at 50 µM, while 5a reaches 75 µM .
- Structural Modifications : Replacing the 1,2,3-triazole group with hydrophilic groups (e.g., 3-OH in WO5m) improves solubility without compromising activity .
Advanced Research Questions
Q. How do substituent positions on the phenyl rings influence β-cell protective activity?
- R1 Substitutions : A meta-hydroxy group (3-OH) on the left phenyl ring (e.g., WO5m) enhances activity (EC50 = 0.1 µM), whereas 4-ethyl or 4-fluoro groups reduce efficacy .
- R3 Substitutions : A 4-CF3 group on the right phenyl ring (5g) achieves 88% maximal activity, while 3-CF3 (5h) drops to 46% .
- Hydrogen Bonding : 3-OH acts as a hydrogen bond donor, critical for binding to ER stress targets .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?
- Systematic SAR Studies : Compare analogs with incremental substitutions. For example, 5g (4-CF3) vs. 5h (3-CF3) highlights the importance of substituent position .
- Computational Modeling : Molecular docking predicts interactions with ER stress sensors (e.g., IRE1α or PERK) to rationalize activity differences .
- Biological Validation : Test top candidates across multiple ER stress models (Tm, TG, BFA) to confirm mechanism-agnostic efficacy .
Q. What molecular mechanisms underlie the compound’s protective effects against ER stress?
- Apoptosis Inhibition : WO5m suppresses cleavage of caspase-3 and PARP, blocking the apoptotic cascade .
- UPR Modulation : Downregulates pro-apoptotic CHOP and enhances BiP/GRP78 expression to restore ER homeostasis .
- Calcium Regulation : Reverses thapsigargin-induced Ca²⁺ dysregulation, as shown in INS-1 cells .
Q. How do different ER stressors validate the compound’s efficacy in vitro?
- Tunicamycin (Tm) : Inhibits N-glycosylation, inducing ER stress. WO5m restores INS-1 viability to 100% at 0.1 µM .
- Thapsigargin (TG) : Depletes ER Ca²⁺ stores. WO5m reduces TG-induced caspase-3 cleavage by 90% .
- Brefeldin A (BFA) : Disrupts Golgi trafficking. WO5m maintains 85% cell viability at 1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
